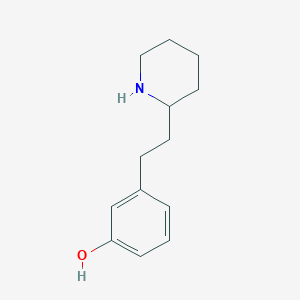
3-(2-Piperidin-2-ylethyl)phenol
Descripción general
Descripción
“3-(2-Piperidin-2-ylethyl)phenol” is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a piperidine ring via an ethyl bridge . The SMILES string for this compound is OC1=CC(CCC2NCCCC2)=CC=C1 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Alkylaminophenol compounds, which include derivatives similar to 3-(2-Piperidin-2-ylethyl)phenol, have been synthesized and analyzed for their structural properties using techniques such as FT-IR, NMR, and UV-Vis spectroscopy. These compounds exhibit high antioxidant values, indicating potential biological activity. Theoretical and experimental analyses, including DFT and HF methods, have provided insights into their electronic and structural properties, such as bond lengths, angles, HOMO-LUMO energies, and vibrational frequencies (Ulaş, 2020).
Antibacterial Activity
- Schiff base compounds with structural components similar to this compound have been synthesized, showing antibacterial activity against various bacteria. These compounds form complexes with metals like zinc, illustrating their potential as antibacterial agents (Zhang et al., 2010).
Catechol Oxidase Activity
- Studies on dicopper(II) complexes of ligands similar to this compound have revealed insights into catechol oxidase activity. The presence of specific groups close to the metal site can influence the activity, providing a model for understanding the action of type 3 copper proteins (Merkel et al., 2005).
Radiation-Induced Properties
- Research on radiation-induced single crystals of compounds similar to this compound has contributed to the understanding of their electronic properties and potential applications in materials science (Usta et al., 2016).
Corrosion Inhibition
- Benzimidazole derivatives containing piperidine groups have been studied for their effectiveness as corrosion inhibitors. These studies highlight the potential of such compounds in protecting materials against corrosive environments (Yadav et al., 2016).
Urease Inhibition
- Azido-bridged polynuclear copper(II) complexes with Schiff bases, featuring structural motifs akin to this compound, have been synthesized and exhibit moderate inhibitory activities against urease, an enzyme involved in the hydrolysis of urea (Hou et al., 2008).
Mecanismo De Acción
Target of Action
This compound is a piperidine derivative, and piperidines are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a broad range of potential biochemical interactions
Propiedades
IUPAC Name |
3-(2-piperidin-2-ylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h3-4,6,10,12,14-15H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJBYDKJQKTNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655569 | |
| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-63-0 | |
| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



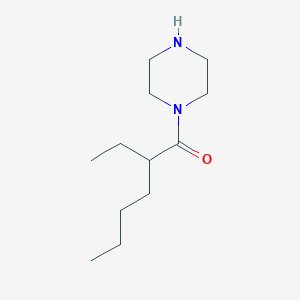
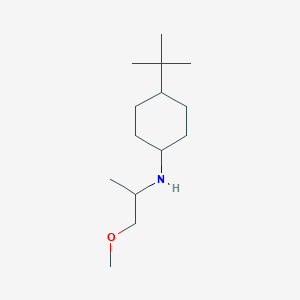
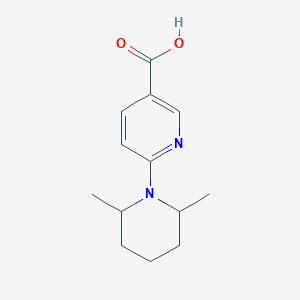
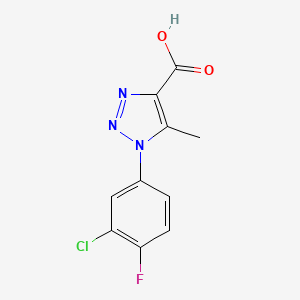
![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1461462.png)
![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

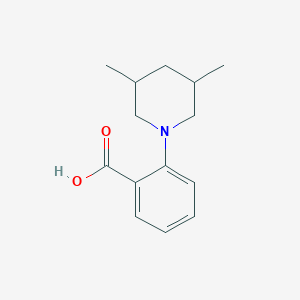
amine](/img/structure/B1461470.png)
![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)

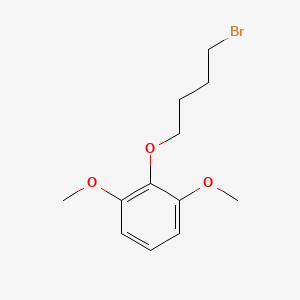
amine](/img/structure/B1461476.png)